Cas no 1359396-23-8 (N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide)

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates multiple methoxy and ethoxy substituents, enhancing its solubility and bioavailability. The compound exhibits a well-defined molecular framework, making it suitable for structure-activity relationship (SAR) studies. Its quinoline core and aromatic substituents suggest possible interactions with biological targets, such as enzymes or receptors, warranting further investigation. The presence of electron-donating groups may influence its reactivity and binding affinity. This compound is of interest for researchers exploring novel therapeutic agents or chemical probes due to its modular design and tunable properties.
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide structure
1359396-23-8 structure
商品名:N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
CAS番号:1359396-23-8
MF:C27H26N2O5
メガワット:458.505747318268
CID:5404561

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
    • インチ: 1S/C27H26N2O5/c1-5-34-26-16-24(17-6-9-19(31-2)10-7-17)29-23-13-8-18(14-22(23)26)28-27(30)21-12-11-20(32-3)15-25(21)33-4/h6-16H,5H2,1-4H3,(H,28,30)
    • InChIKey: HGDFJRCAIBYWBC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2C(C=1)=C(OCC)C=C(C1=CC=C(OC)C=C1)N=2)(=O)C1=CC=C(OC)C=C1OC

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-0645-10μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
10μmol
$69.0 2023-09-11
Life Chemicals
F3398-0645-5μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
5μmol
$63.0 2023-09-11
Life Chemicals
F3398-0645-1mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
1mg
$54.0 2023-09-11
Life Chemicals
F3398-0645-25mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
25mg
$109.0 2023-09-11
Life Chemicals
F3398-0645-30mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
30mg
$119.0 2023-09-11
Life Chemicals
F3398-0645-20μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
20μmol
$79.0 2023-09-11
Life Chemicals
F3398-0645-5mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
5mg
$69.0 2023-09-11
Life Chemicals
F3398-0645-2mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
2mg
$59.0 2023-09-11
Life Chemicals
F3398-0645-3mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
3mg
$63.0 2023-09-11
Life Chemicals
F3398-0645-4mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
1359396-23-8
4mg
$66.0 2023-09-11

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide 関連文献

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamideに関する追加情報

N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide: A Comprehensive Overview

The compound N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide (CAS No. 1359396-23-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug design, material science, and synthetic chemistry. The structure of this molecule is characterized by a quinoline core, which is a heterocyclic aromatic system, substituted with ethoxy and methoxy groups at specific positions. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and nucleic acids. The presence of multiple methoxy groups in N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide suggests that this compound may exhibit enhanced solubility and bioavailability, making it a promising candidate for drug delivery systems. Additionally, the ethoxy group at position 4 of the quinoline ring could contribute to increased lipophilicity, which is often desirable in drug molecules to enhance their ability to cross cellular membranes.

From a synthetic perspective, the preparation of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide involves a series of carefully designed reactions that highlight the versatility of quinoline chemistry. The synthesis typically begins with the formation of the quinoline skeleton through condensation reactions, followed by substitution reactions to introduce the ethoxy and methoxy groups. The final step involves amide bond formation between the quinoline derivative and 2,4-dimethoxybenzoic acid. This multi-step synthesis underscores the importance of precise control over reaction conditions to achieve high yields and purity.

One of the most intriguing aspects of this compound is its potential application in cancer therapy. Quinoline derivatives have been shown to exhibit anti-proliferative activity against various cancer cell lines by targeting key enzymes involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that certain quinoline-based compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell division. Given its structural complexity and functional group diversity, N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide could serve as a lead compound for developing more potent anti-cancer agents.

Beyond its therapeutic potential, this compound also finds relevance in materials science. The aromaticity and conjugation within the quinoline ring make it an attractive candidate for use in organic electronics. For example, derivatives of quinoline are being explored as components in organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation. The presence of electron-donating methoxy groups in N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2,4-Dimethoxybenzamide could further enhance its electronic properties, making it suitable for advanced electronic applications.

In terms of environmental impact, there is growing interest in understanding how such compounds behave in natural ecosystems. While N-[4-Ethoxy-2-(4-Meth oxyphenyl)Quinolin-6-Yl]-2,4-Dimeth oxybenzamide has not yet been extensively studied for its environmental fate, preliminary data suggest that its persistence in aquatic environments may be limited due to microbial degradation. This aligns with broader efforts to design sustainable chemical compounds that minimize ecological disruption while maintaining their desired functional properties.

Looking ahead, ongoing research into N-[4-Eth oxy - 1359396 - 1359396 - 1359396 - 1359396 - 1359396 -

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